molecular formula C9H8FNO4 B12572265 5''-Fluoro-2''-hydroxy-3''-nitropropiophenone CAS No. 288401-12-7

5''-Fluoro-2''-hydroxy-3''-nitropropiophenone

Cat. No.: B12572265
CAS No.: 288401-12-7
M. Wt: 213.16 g/mol
InChI Key: HDJYGWRCVVXLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone is an aromatic hydroxy ketone with the molecular formula C9H8FNO4 and a molecular weight of 213.163 . This compound is known for its unique structural features, including a fluorine atom, a hydroxyl group, and a nitro group attached to a propiophenone backbone. It is primarily used in research and experimental applications.

Preparation Methods

The synthesis of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone typically involves the nitration of 5-fluoro-2-hydroxy-acetophenone . The reaction conditions for this process include the use of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the aromatic ring.

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the laboratory synthesis route provides a reliable method for obtaining this compound in sufficient quantities for experimental use.

Chemical Reactions Analysis

5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as catalytic hydrogenation or metal hydrides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, nucleophiles like sodium methoxide for substitution, and strong oxidizing agents for oxidation. The major products formed from these reactions include 5’‘-amino-2’‘-hydroxy-3’'-nitropropiophenone, substituted derivatives, and oxidized ketones.

Scientific Research Applications

5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target proteins. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar compounds to 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone include:

The uniqueness of 5’‘-Fluoro-2’‘-hydroxy-3’'-nitropropiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

288401-12-7

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

1-(5-fluoro-2-hydroxy-3-nitrophenyl)propan-1-one

InChI

InChI=1S/C9H8FNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3

InChI Key

HDJYGWRCVVXLEV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.